molecular formula C16H14FN3O5S B2530357 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941987-71-9

4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2530357
CAS No.: 941987-71-9
M. Wt: 379.36
InChI Key: AZZITWZEECKSIJ-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H14FN3O5S and its molecular weight is 379.36. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Plant Protection

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against plant pathogens, such as rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds not only effectively reduce the disease but also enhance plant resistance by increasing superoxide dismutase and peroxidase activities in rice. Such derivatives show promise for developing new bactericides for agricultural use, potentially offering more effective and sustainable solutions for crop protection (Li Shi et al., 2015).

Advanced Material Applications

In the realm of materials science, sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers have been investigated for their potential in medium-high temperature fuel cells. These materials exhibit excellent thermal, dimensional, and oxidative stability, along with promising proton conductivity and low methanol permeability. Such characteristics are crucial for the development of high-performance proton exchange membranes, which are key components in fuel cell technology (Jingmei Xu et al., 2013).

Antimicrobial and Antitubercular Agents

The modification of sulfone and oxadiazole frameworks has led to the creation of compounds with significant antimicrobial and antitubercular properties. For instance, benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and shown to exhibit potent activity against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These compounds, characterized by their structural diversity, could serve as templates for the development of new drugs targeting resistant microbial strains, contributing to the fight against infectious diseases (Ramesh M. Shingare et al., 2022).

Enzyme Inhibition for Alzheimer’s Disease Treatment

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized and evaluated as potential drug candidates for Alzheimer's disease. These compounds were assessed for their ability to inhibit the acetylcholinesterase enzyme, a therapeutic target in Alzheimer’s disease treatment. The research indicates the potential of these derivatives in developing new therapeutic agents for neurodegenerative diseases (A. Rehman et al., 2018).

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O5S/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(25-16)13-3-1-9-24-13/h1,3,5-9H,2,4,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZITWZEECKSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.